2-(2-methyl-1H-imidazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(7(10)11)9-4-3-8-6(9)2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVMXMYFWOQFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588509 | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782414-84-0 | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of Halo-Propanoate Esters with Imidazole Derivatives
A common synthetic approach to related imidazole propanoates involves nucleophilic substitution of a halogenated propanoate ester with an imidazole ring nitrogen acting as the nucleophile.
| Step | Reagents | Conditions | Mechanism | Outcome |
|---|---|---|---|---|
| 1 | Ethyl 2-bromo-2-methylpropanoate + 2-methylimidazole | Potassium carbonate base, DMF solvent, room temp to 80°C | Nucleophilic substitution (SN2) | Formation of ethyl 2-(2-methyl-1H-imidazol-1-yl)propanoate |
| 2 | Hydrolysis of ester | Acidic or basic aqueous conditions | Ester hydrolysis | Conversion to 2-(2-methyl-1H-imidazol-1-yl)propanoic acid |
This method is widely applied in laboratory and industrial settings due to its straightforward reaction pathway and good yields. The base deprotonates the imidazole nitrogen, enhancing nucleophilicity, which then attacks the electrophilic carbon of the haloester, displacing the halide.
Direct Acylation of 2-Methylimidazole with Propanoic Acid Derivatives
Another route involves direct acylation or amidation reactions where 2-methylimidazole is reacted with activated propanoic acid derivatives such as acid chlorides or anhydrides.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | 2-Methylimidazole + Propanoyl chloride | Anhydrous conditions, base (e.g., triethylamine), low temperature | Formation of N-acyl imidazole intermediate |
| 2 | Hydrolysis or further modification | Controlled aqueous workup | Yields this compound |
This method requires careful control of moisture and temperature to prevent side reactions and maximize selectivity.
Multi-Step Synthesis via Imidazole Ring Formation and Subsequent Side Chain Introduction
Recent literature on imidazole synthesis highlights advanced methods for constructing substituted imidazoles with ester or acid functionalities at the C-2 position. These methods involve cyclization strategies starting from α-azidoenones, imidamides, or hydroxylamine derivatives, followed by functional group transformations.
- For example, condensation of N-Boc-imidamides with α-azidoenones under heating in acetonitrile can form substituted imidazoles bearing ester groups at C-2, which can be further hydrolyzed to the acid form.
- Alternatively, cyclization of N-hydroxyimidamides with chloro-2-propanone yields NH-imidazoles with ester moieties at C-2, which can be hydrolyzed to the corresponding acids.
These methods are advantageous for introducing diverse substituents and achieving regioselective functionalization on the imidazole ring, allowing access to this compound analogs with high purity.
Specific Experimental Procedure from Recent Research
A detailed experimental synthesis related to this compound derivatives involves:
- Dissolving 2-methylimidazole derivative in ethanol.
- Mixing with propionic acid in methanol.
- Heating the mixture at approximately 80°C for 1.35 hours.
- Cooling the reaction mixture to induce crystallization.
- Filtering and washing the precipitate with ice-cold water.
- Recrystallizing the crude product from alcohol to obtain pure crystals.
This procedure emphasizes mild heating, solvent choice, and recrystallization to ensure high purity and yield of the acid product.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Ethyl 2-bromo-2-methylpropanoate + 2-methylimidazole | Base (K2CO3), DMF, 25-80°C | Simple, scalable, good yields | Requires haloester precursor |
| Direct acylation | 2-Methylimidazole + Propanoyl chloride | Anhydrous, base, low temp | Direct, fewer steps | Sensitive to moisture, side reactions possible |
| Cyclization from imidamides/azidoenones | N-Boc-imidamides + α-azidoenones | Heating in acetonitrile, catalyst-free | High regioselectivity, diverse substitution | Multi-step, complex intermediates |
| Ethanol/methanol reflux with propionic acid | Imidazole derivative + propionic acid | 80°C, 1.3-1.5 hr reflux | Mild conditions, good crystallization | Longer reaction time, solvent removal needed |
Research Findings and Notes
- The nucleophilic substitution method is well-documented and forms the backbone of most industrial syntheses due to its robustness and scalability.
- Recent advances in imidazole ring synthesis allow for more complex substitution patterns, enabling the preparation of this compound derivatives with additional functional groups.
- Purification by recrystallization from alcohols and washing with cold water is critical to remove impurities and obtain high-purity product.
- Reaction temperatures typically range from 70°C to 80°C, balancing reaction rate and product stability.
- The choice of solvent (ethanol, methanol, DMF) influences solubility and reaction kinetics.
- Use of bases such as potassium carbonate facilitates nucleophilic substitution by deprotonating the imidazole nitrogen.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Overview : The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its imidazole ring structure is known for its ability to interact with biological targets, making it valuable in drug design.
Applications :
- Antifungal Agents : Research indicates that derivatives of imidazole, including this compound, exhibit antifungal properties by inhibiting fungal growth through enzyme interaction.
- Anticancer Agents : Studies have shown that compounds with imidazole structures can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against multiple myeloma cells, highlighting its potential as an anticancer agent .
Biological Studies
Overview : The compound is utilized in various biological research applications due to its ability to modulate enzyme activity and receptor binding.
Applications :
- Enzyme Inhibition Studies : It plays a role in understanding enzyme kinetics and inhibition mechanisms, particularly in proteomics.
- Binding Affinity Studies : Research has focused on the compound's interaction with different proteins and receptors, indicating its potential as a biochemical tool for exploring biochemical pathways.
Data Table: Biological Activity Insights
Material Science
Overview : The unique chemical properties of this compound make it suitable for developing new materials.
Applications :
- Polymer Development : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
- Coatings : Its chemical reactivity allows for the formulation of advanced coatings with protective properties against environmental degradation.
Agricultural Chemistry
Overview : In agricultural chemistry, this compound is explored for its potential in developing agrochemicals.
Applications :
- Herbicides and Pesticides : Research indicates that imidazole derivatives can be effective as herbicides due to their selective toxicity towards certain plant species.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 2-(2-methyl-1H-imidazol-1-yl)propanoic acid and related imidazole derivatives.
Table 1: Comparative Analysis of Imidazole-Based Propanoic Acid Derivatives
Structural and Electronic Differences
- In contrast, 2-nitro derivatives (e.g., CAS 97762-32-8) exhibit electron-withdrawing effects, lowering pKa and altering reactivity . Thioether linkages (e.g., 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid) introduce sulfur atoms, which may improve metabolic stability compared to oxygen-based linkages . Phenyl and diphenyl substituents (e.g., ) increase hydrophobicity and steric bulk, affecting membrane permeability and target binding .
Key Research Findings
- Thioether linkages improve resistance to enzymatic degradation compared to ethers, as seen in 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid . Bulkier substituents (e.g., diphenyl groups in ) reduce solubility but increase binding affinity in hydrophobic enzyme pockets .
- Industrial Relevance: The target compound’s hydrochloride salt (CAS 1214028-80-4) is marketed for agrochemical and API synthesis, underscoring its scalability . Derivatives like 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid (CAS 1248743-01-2) are explored in medicinal chemistry for kinase inhibition .
Biological Activity
2-(2-methyl-1H-imidazol-1-yl)propanoic acid, a compound characterized by its unique imidazole structure, has garnered attention for its potential biological activities. This article synthesizes current research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C7H10N2O2
- Molecular Weight : 154.17 g/mol
- Classification : Carboxylic acid derivative with an imidazole moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These results suggest that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli .
The mechanism by which this compound exerts its antimicrobial effects is primarily through the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The imidazole ring is believed to interact with the microbial cell wall components, leading to increased permeability and eventual cell lysis .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of synthesized imidazole derivatives, including this compound, demonstrated significant antibacterial activity against multi-drug resistant strains. The study reported that compounds with modifications on the imidazole ring showed enhanced potency, indicating that structural variations can influence biological activity .
Case Study 2: Antifungal Properties
In another investigation focusing on antifungal activity, this compound was tested against common fungal pathogens. The results indicated effective inhibition of Candida species, with MIC values comparable to established antifungal agents .
Safety and Toxicology
While the antimicrobial properties are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that the compound exhibits low toxicity in vitro; however, further in vivo studies are needed to establish a comprehensive safety profile.
Q & A
Basic: What synthetic strategies are optimal for preparing 2-(2-methyl-1H-imidazol-1-yl)propanoic acid, and how can reaction by-products be minimized?
Answer:
The synthesis of imidazole-substituted propanoic acids often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid were synthesized by reacting 3-bromopropanoic acid with methimazole under basic conditions (e.g., using DABCO as a catalyst) to favor substitution at the sulfur atom . For the target compound, a similar approach could involve alkylation of 2-methylimidazole with a propanoic acid derivative (e.g., 3-bromopropanoic acid). Key considerations include:
- Reagent stoichiometry : A 1:1.2 molar ratio of imidazole to bromoacid to drive the reaction to completion.
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/methanol) or recrystallization (using ethanol/water) to remove unreacted starting materials and by-products like N-alkylated isomers .
Basic: What analytical techniques are most effective for characterizing this compound and confirming its purity?
Answer:
A combination of spectroscopic and chromatographic methods is recommended:
- NMR spectroscopy : H and C NMR can confirm the imidazole ring substitution pattern and propanoic acid linkage. For example, the methyl group on the imidazole ring typically resonates at δ 2.4–2.6 ppm, while the carboxylic acid proton appears as a broad peak at δ 10–12 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) can separate the target compound from impurities. Gradient elution (water/acetonitrile with 0.1% TFA) is effective for resolving polar derivatives .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H] expected at m/z 183.1) and detect trace impurities .
Basic: How does the stability of this compound vary under different pH conditions, and what storage protocols are recommended?
Answer:
The compound’s stability is pH-sensitive due to the carboxylic acid and imidazole functional groups:
- Acidic conditions (pH < 3) : Protonation of the imidazole ring (pKa ~6.9) may reduce reactivity, but the carboxylic acid remains stable.
- Basic conditions (pH > 8) : Deprotonation of the carboxylic acid (pKa ~4.2) increases solubility but risks esterification or decarboxylation over time .
Storage recommendations : - Store at 4°C in airtight, amber vials under inert gas (N or Ar) to prevent oxidation.
- Use desiccants to mitigate hygroscopicity, as moisture can accelerate degradation .
Advanced: How can computational modeling aid in predicting the reactivity of this compound in biological systems?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure and interaction with biological targets:
- HOMO-LUMO analysis : Predicts sites for nucleophilic/electrophilic attacks, such as the imidazole nitrogen or carboxylic oxygen.
- Molecular docking : Simulate binding to enzymes (e.g., histidine decarboxylase) by aligning the imidazole ring with active-site metal ions or residues .
- Solvent effects : Include implicit solvent models (e.g., PCM) to assess stability in aqueous environments .
Advanced: How can contradictory spectral data for this compound derivatives be resolved?
Answer:
Contradictions often arise from isomeric impurities or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H and C shifts, distinguishing regioisomers (e.g., N1 vs. N3 alkylation) .
- X-ray crystallography : Determine the absolute configuration of crystalline derivatives, as done for 4-[1-(2-hydroxypropyl)-imidazol-2-yl]benzoic acid .
- Spiking experiments : Add authentic samples of suspected impurities (e.g., 2-(4-ethylphenyl)-propanoic acid) to identify co-eluting peaks in HPLC .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme inhibition assays : Test inhibition of histidine-decarboxylase or diaminopimelic acid dehydrogenase using UV-Vis monitoring of cofactor depletion (e.g., NADH at 340 nm) .
- Bacterial growth studies : Assess auxotrophy rescue in histidine-requiring strains (e.g., E. coli ATCC 25922) by supplementing minimal media with the compound .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate IC values, ensuring concentrations ≤10 mM to avoid non-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
